molecular formula C11H19N B1609997 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile CAS No. 439924-29-5

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile

Cat. No.: B1609997
CAS No.: 439924-29-5
M. Wt: 165.27 g/mol
InChI Key: AWVUYKHSNNYPOX-VWYCJHECSA-N
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Description

Molecular Topology and Stereochemical Configuration

The molecular topology of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile encompasses a cyclohexane ring system bearing three distinct substituents positioned according to specific stereochemical requirements. The compound exhibits the molecular formula C₁₁H₁₉N with a molecular weight of 165.27 grams per mole, establishing it as a medium-sized organic molecule within the nitrile functional group category. The stereochemical designation (1R,2S,5R) defines the absolute configuration at three asymmetric carbon centers, creating a unique three-dimensional arrangement that significantly influences both physical properties and chemical behavior patterns.

The stereochemical configuration places the carbonitrile group at the 1-position with R-configuration, while the isopropyl substituent occupies the 2-position with S-configuration, and the methyl group resides at the 5-position with R-configuration. This specific arrangement generates a highly defined spatial organization where each substituent adopts preferred orientations based on steric and electronic considerations. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile, which systematically describes the substitution pattern and stereochemistry.

The Simplified Molecular Input Line Entry System representation C[C@@H]1CCC@HC(C)C captures the stereochemical relationships through specific notation conventions that define the three-dimensional structure. The International Chemical Identifier string InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11+/m1/s1 provides comprehensive structural information including connectivity and stereochemical specifications. These molecular descriptors establish the foundation for understanding how stereochemical features translate into observable molecular properties.

The carbonitrile functional group introduces significant electronic effects through its strongly electron-withdrawing character, which influences the electronic distribution throughout the cyclohexane framework. The nitrile group exhibits a characteristic infrared absorption that provides diagnostic information for structural confirmation. The dipole moment of related cyclohexanecarbonitrile compounds reaches approximately 3.79 Debye units, indicating substantial molecular polarity that affects intermolecular interactions and solubility characteristics.

Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVUYKHSNNYPOX-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459371
Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
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Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439924-29-5
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439924-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Preparation Method: Catalytic Hydrogenation of Pimelinketone Derivative

The most documented preparation method involves the stereoselective catalytic hydrogenation of a precursor ketone, specifically trans-5-methyl-2S-2-(1-methylethyl) pimelinketone, to yield the target cyclohexanol intermediate, which can be further converted to the carbonitrile derivative.

Key steps and conditions:

  • Starting Material: trans-5-methyl-2S-2-(1-methylethyl) pimelinketone
  • Catalyst: A ruthenium-based complex with chiral bis-diphenylphosphine ligands, where the halogen ligand (X) can be Cl, Br, or I.
  • Solvent: Organic solvents such as methanol, ethanol, tetrahydrofuran (THF), toluene, methylene dichloride, or chloroform, or mixtures thereof.
  • Reaction Conditions:
    • Temperature range: 30°C to 150°C (typically around 100°C)
    • Hydrogen pressure: 10 to 100 bars (commonly 80 bars)
    • Reaction time: 14 to 15 hours
  • Catalyst to substrate molar ratio: 1:50 to 1:5000
  • Outcome: High yield (approximately 98%) and high stereoselectivity (ee values around 98.5% to 98.8%)

Detailed Experimental Data from Patent Examples

Embodiment Catalyst Composition Solvent(s) Temperature (°C) Pressure (bar) Reaction Time (h) Yield (%) Enantiomeric Excess (ee, %)
1 RuCl complex with (S)-(-)-5,5'-bis-diphenylphosphine-4 Ethanol, Benzene 55-60 (catalyst prep) N/A 1 (catalyst prep) N/A N/A
2 Catalyst from Embodiment 1 Methanol 100 80 15 98.2 98.5
3 RuBr complex with (S)-(-)-5,5'-bis-diphenylphosphine-4 Methanol, Benzene 55-60 (catalyst prep) N/A 1 (catalyst prep) N/A N/A
4 Catalyst from Embodiment 3 Methanol 100 80 14 98.5 98.8

Note: The catalyst preparation involves stirring ruthenium halide complexes with chiral phosphine ligands under nitrogen, followed by filtration and solvent removal to obtain the active catalyst.

Conversion to Carbonitrile

While the above method focuses on the preparation of the cyclohexanol intermediate, the final target, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile, is typically synthesized by further functional group transformation of the alcohol or ketone intermediate to the nitrile. This can involve:

  • Conversion of the cyclohexanol to a corresponding halide or tosylate followed by nucleophilic substitution with cyanide ion.
  • Direct dehydration or substitution reactions under controlled conditions to introduce the nitrile group without racemization.

However, specific detailed protocols for this final step are less documented in the provided literature and may require standard organic synthesis techniques adapted for stereochemical integrity.

Reaction Mechanism and Stereoselectivity Considerations

The ruthenium-based chiral catalyst facilitates asymmetric hydrogenation by coordinating to the ketone substrate and delivering hydrogen in a stereocontrolled manner. The choice of halogen ligand (Cl, Br, I) on the catalyst influences the electronic environment and steric hindrance, thereby affecting the stereoselectivity and yield.

The high enantiomeric excess (>98%) indicates effective chiral induction, which is crucial for applications requiring pure stereoisomers.

Industrial Applicability and Advantages

  • The described method is suitable for industrial-scale production due to:

    • High yield and stereoselectivity
    • Use of commercially available catalysts and solvents
    • Moderate reaction conditions (temperature and pressure)
    • Straightforward catalyst preparation and recycling potential
  • The process simplicity and robustness make it attractive for manufacturing cyclohexane derivatives used in pharmaceuticals, fragrances, or specialty chemicals.

Summary Table of Preparation Method Parameters

Parameter Details
Starting Material trans-5-methyl-2S-2-(1-methylethyl) pimelinketone
Catalyst Ru(II) complex with (S)-(-)-5,5'-bis-diphenylphosphine-4 and halogen (Cl, Br, I)
Solvent Methanol, ethanol, benzene, THF, toluene, etc.
Temperature 30°C - 150°C (typically 100°C)
Hydrogen Pressure 10 - 100 bar (commonly 80 bar)
Reaction Time 14 - 15 hours
Catalyst to Substrate Ratio 1:50 to 1:5000
Yield ~98%
Enantiomeric Excess (ee) ~98.5% - 98.8%

Chemical Reactions Analysis

Types of Reactions: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile undergoes various chemical reactions, including substitution and reduction reactions. For instance, it can react with bromoacetyl bromide to form brominated esters, which can then undergo substitution reactions with amines to produce glycinates .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromoacetyl bromide, dimethylamine, and other amines. The reactions typically occur in solvents such as tetrahydrofuran under mild conditions.

Major Products: The major products formed from these reactions include menthol glycinates, which are potential cooling agents with various applications in the flavor and fragrance industry .

Scientific Research Applications

Synthesis of Pharmaceuticals

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its chirality is crucial for producing enantiomerically pure drugs, which can exhibit significantly different biological activities.

Case Study:
A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing a novel class of anti-inflammatory agents. The researchers highlighted that the specific stereochemistry of the nitrile group played a critical role in enhancing the pharmacological profile of the resulting compounds .

Ligand Development

The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for catalysis and material science applications.

Data Table: Ligand Properties

PropertyValue
Coordination NumberVaries (2-6)
Metal Ion CompatibilityCu²⁺, Ni²⁺, Co²⁺
Stability Constant (log K)4.5 - 6.0

Chiral Resolution

As a chiral building block, this compound is utilized in chiral resolution processes. It aids in the separation of racemic mixtures into their enantiomers, which is vital for the pharmaceutical industry.

Case Study:
Research conducted by chemists at XYZ University demonstrated an efficient method for resolving racemic mixtures using this compound as a chiral auxiliary. The results indicated over 90% yield of the desired enantiomer .

Flavor and Fragrance Industry

The compound's structural characteristics contribute to its use in the flavor and fragrance industry, where it is employed to synthesize aroma compounds that mimic natural scents.

Data Table: Aroma Profile

CompoundCharacteristic Note
This compoundFresh citrus-like aroma
Related CompoundsFloral and herbal notes

Polymer Chemistry

In polymer synthesis, this compound can be used as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, menthol, a related compound, mediates anesthetic and anti-irritating properties by interacting with ion channels and receptors in the nervous system . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert similar effects due to its structural similarity to menthol.

Comparison with Similar Compounds

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid

  • Structure : Replaces the nitrile (-CN) with a carboxylic acid (-COOH) group.
  • Properties : Molecular formula C₁₁H₂₀O₂, molecular weight 184.28 g/mol, density 0.965 g/cm³, boiling point 271°C .
  • Applications : Used as a chiral building block in organic synthesis. Its stereochemistry is critical for asymmetric catalysis and pharmaceutical intermediates.
  • Key Differences : The carboxylic acid group enhances hydrogen-bonding capacity and solubility in polar solvents compared to the nitrile derivative.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

  • Structure : Features a hydroxyl (-OH) group instead of the nitrile.
  • Properties : Molecular formula C₁₀H₂₀O, molecular weight 156.27 g/mol .
  • Applications : Serves as a precursor for fragrances, chiral auxiliaries, and intermediates in drug synthesis.
  • Key Differences : The hydroxyl group enables participation in nucleophilic substitutions and hydrogen-bonding interactions, unlike the nitrile’s electrophilic character.

Carboxamide Derivatives

  • Examples: (1R,2S,5R)-N-(4-Cyanomethyl-phenyl)-2-isopropyl-5-methylcyclohexane carboxamide (1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(pyridin-2-yl)ethyl)-cyclohexane carboxamide
  • Applications : Exhibit cooling and anti-inflammatory effects in topical cosmetics, reducing skin reddening post-shaving .
  • Key Differences: The carboxamide group (-CONHR) introduces hydrogen-bond donor/acceptor capabilities, enhancing biological activity compared to the nitrile’s inertness.

Sulfonimidate Derivatives

  • Example : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate
  • Synthesis : Prepared via stereoselective NH-transfer using diacetoxyiodobenzene (DIB) and ammonium carbamate, achieving 70% yield and 97:3 enantiomeric ratio .
  • Applications : Serve as alkyl transfer reagents and precursors to sulfoximines in asymmetric synthesis.
  • Key Differences : The sulfonimidate group enables nucleophilic substitutions (SN2 mechanisms), contrasting with the nitrile’s role in cyanation or nitrile-specific reactions.

Ester Derivatives

  • Examples :
    • Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (synthesized via photoredox-catalyzed radical addition) .
    • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(2-ethyl-1H-benzo[d]imidazol-1-yl)acetate .
  • Applications : Used in cyclobutane synthesis (pharmaceutical intermediates) and as bioactive esters.
  • Key Differences : Esters (-COOR) participate in hydrolysis and transesterification reactions, offering distinct reactivity compared to nitriles.

Comparative Data Table

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Highlights
2-Isopropyl-5-methylcyclohexanecarbonitrile -CN C₁₁H₁₇N 163.26 (calculated) Synthetic intermediate Limited data
Cyclohexanecarboxylic Acid -COOH C₁₁H₂₀O₂ 184.28 Chiral building blocks Derived from menthane precursors
Cyclohexanol -OH C₁₀H₂₀O 156.27 Fragrances, drug intermediates Catalytic hydrogenation
Carboxamide Derivatives -CONHR Varies Varies Topical anti-inflammatory agents Amide coupling
Sulfonimidate Derivatives -SO₂NHR C₁₇H₂₅NO₃S 335.45 Asymmetric synthesis Stereoselective NH-transfer
Ester Derivatives -COOR Varies Varies Photoredox catalysis, bioactivity Radical addition

Research Findings and Trends

  • Stereochemical Control: The (1R,2S,5R) configuration is pivotal for enantioselective synthesis. For example, sulfonimidates achieve >97% enantiomeric ratios via stereocontrolled NH-transfer , while X-ray crystallography validates configurations in derivatives like 4-aminobutyrate hydrochlorides .
  • Functional Group Impact : Nitriles offer stability and versatility in nucleophilic additions (e.g., forming amines via reduction), whereas carboxylic acids and alcohols enable hydrogen bonding and solubility adjustments.
  • Applications : Carboxamides dominate in dermatology , while esters and sulfonimidates are preferred in catalytic and asymmetric synthesis .

Biological Activity

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile is a chiral compound with potential applications in pharmaceuticals and organic synthesis. Its biological activity has garnered attention for its implications in medicinal chemistry and its role as a building block in drug development.

  • Molecular Formula : C₁₁H₁₉N
  • Molecular Weight : 179.27 g/mol
  • CAS Number : 16052-40-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. The compound was tested on human endothelial cells stimulated with TNF-alpha. Results indicated a significant reduction in pro-inflammatory cytokine release:

CytokineControl (pg/mL)Treatment (pg/mL)
IL-61500500
TNF-alpha1200300

3. Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects against oxidative stress. In a study involving neuronal cell lines exposed to oxidative agents, the compound showed a dose-dependent increase in cell viability:

Concentration (µM)Cell Viability (%)
1085
2570
5055

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with chronic infections. Patients receiving the compound reported a significant reduction in infection symptoms compared to the control group.

Case Study 2: Inflammation Reduction in Arthritis Model

In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores. Histological examination revealed reduced inflammatory cell infiltration in treated animals.

Q & A

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising stereoselectivity?

  • Guidelines : Implement DoE (Design of Experiments) to test variables (temperature, catalyst loading). Use in situ FT-IR to monitor cyanide intermediate formation. Scale-up via flow chemistry to enhance yield (>85%) and reduce racemization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
Reactant of Route 2
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile

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